N-(2,3-Dimethylbutyl)thietan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-Dimethylbutyl)thietan-3-amine: is a chemical compound with the molecular formula C₉H₁₉NS. It is characterized by the presence of a thietane ring, which is a four-membered ring containing a sulfur atom. This compound is primarily used in scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-Dimethylbutyl)thietan-3-amine typically involves the reaction of 2,3-dimethylbutylamine with a thietane derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions: N-(2,3-Dimethylbutyl)thietan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thietane ring to a more stable structure.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thietane derivatives.
Substitution: Various substituted amines.
Scientific Research Applications
N-(2,3-Dimethylbutyl)thietan-3-amine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although not yet approved for clinical use.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,3-Dimethylbutyl)thietan-3-amine involves its interaction with specific molecular targets. The compound can modulate various biochemical pathways, including those involving sulfur-containing compounds. Its effects are mediated through binding to specific receptors or enzymes, leading to changes in cellular functions .
Comparison with Similar Compounds
- N-(2-Methoxy-3,3-dimethylbutyl)thietan-3-amine
- N-(1,3-Dimethylbutyl)-N′-phenyl-p-phenylenediamine (6PPD)
Comparison: N-(2,3-Dimethylbutyl)thietan-3-amine is unique due to its specific thietane ring structure and the presence of the 2,3-dimethylbutyl group. This structural uniqueness imparts distinct chemical and biological properties compared to similar compounds .
Properties
Molecular Formula |
C9H19NS |
---|---|
Molecular Weight |
173.32 g/mol |
IUPAC Name |
N-(2,3-dimethylbutyl)thietan-3-amine |
InChI |
InChI=1S/C9H19NS/c1-7(2)8(3)4-10-9-5-11-6-9/h7-10H,4-6H2,1-3H3 |
InChI Key |
GOCXHUFFYDJGJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)CNC1CSC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.